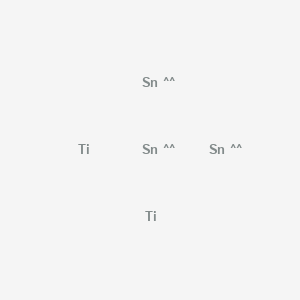![molecular formula C26H20O2 B14257711 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene CAS No. 448287-60-3](/img/structure/B14257711.png)
1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a pyrene core substituted with a methoxy group and a methoxyethenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrene compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but lacks the pyrene core.
1-Methoxy-4-(4-methoxyphenyl)ethynylbenzene: Contains a similar methoxy group but different substitution pattern.
Uniqueness: 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene is unique due to its pyrene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications such as organic electronics and photonics.
Propiedades
Número CAS |
448287-60-3 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-[4-methoxy-2-(2-methoxyethenyl)phenyl]pyrene |
InChI |
InChI=1S/C26H20O2/c1-27-15-14-20-16-21(28-2)10-13-22(20)23-11-8-19-7-6-17-4-3-5-18-9-12-24(23)26(19)25(17)18/h3-16H,1-2H3 |
Clave InChI |
DTYHRXVQSDNPTH-UHFFFAOYSA-N |
SMILES canónico |
COC=CC1=C(C=CC(=C1)OC)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)

![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)








![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
